molecular formula C11H11ClN2 B1530803 2-Chloro-5,6,7-trimethyl-1,8-naphthyridine CAS No. 1134925-06-6

2-Chloro-5,6,7-trimethyl-1,8-naphthyridine

Cat. No. B1530803
M. Wt: 206.67 g/mol
InChI Key: VUKDGKJTUAOMMQ-UHFFFAOYSA-N
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Description

“2-Chloro-5,6,7-trimethyl-1,8-naphthyridine” is a derivative of 1,8-naphthyridine . 1,8-Naphthyridines are an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They find use as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems .


Synthesis Analysis

The synthesis of 1,8-naphthyridines has been a topic of considerable interest due to their wide applicability in medicinal chemistry and materials science . Recent achievements toward the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .


Molecular Structure Analysis

The molecular formula of “2-Chloro-5,6,7-trimethyl-1,8-naphthyridine” is C11H11ClN2. The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy, which is not available in the current data.


Chemical Reactions Analysis

The chemical reactions involving 1,8-naphthyridines are diverse. They can undergo multicomponent reactions, Friedländer cyclization, and ring expansion reactions . The specific reactions that “2-Chloro-5,6,7-trimethyl-1,8-naphthyridine” can undergo would depend on the reaction conditions and the other reactants present.

Scientific Research Applications

Synthesis and Derivative Formation

2-Chloro-5,6,7-trimethyl-1,8-naphthyridine and its derivatives are synthesized through various chemical reactions. For instance, 2-Chloro-3-formyl-1,8-naphthyridine, a related compound, is synthesized using a Vilsmeier-Haack type reaction. This compound serves as a starting point for synthesizing various novel 1,8-naphthyridines (Ayoub & Saleh, 2016). Another method involves the preparation of 3-chloro-1-methyl-6-(p-methylphenoxy) benzo[c][1,8] naphthyridine and studying its reactions with different nucleophiles (Deady & Werden, 1986).

Ligand Formation and Complexes

1,5-Naphthyridine, closely related to 2-Chloro-5,6,7-trimethyl-1,8-naphthyridine, is used to create new bidentate and tridentate ligands and their corresponding Ru(II) complexes (Singh & Thummel, 2009). Additionally, Cu(I) and Pb(II) complexes containing new tris(7-naphthyridyl)methane derivatives have been synthesized, demonstrating the compound's utility in complex formation (Gan et al., 2011).

Antimicrobial Applications

Various derivatives of 1,8-naphthyridine, including those similar to 2-Chloro-5,6,7-trimethyl-1,8-naphthyridine, have shown considerable antibacterial and antifungal activities. For example, some synthesized compounds exhibited significant activity against bacteria like Staphylococcus aureus, Bacillus subtilis, and fungi such as Aspergillus flavus, Fusarium oxysporum (Adem et al., 2022). Similarly, other studies have explored the potential of naphthyridines as inhibitors of efflux pumps in multiresistant Staphylococcus aureus strains, demonstrating their potential in combating antibiotic resistance (Oliveira-Tintino et al., 2020).

Photoluminescent Properties

Certain naphthyridine derivatives exhibit photoluminescent properties. For instance, a study on the photoluminescent properties of a tetracarbonyl(naphthyridylcarbamoyl)rhenium(I) complex and a tetracarbonyl(naphthyridylamido)rhenium(I) complex reveals insights into their emission characteristics and potential applications in this area (Zuo et al., 2003).

Future Directions

The future directions for research on “2-Chloro-5,6,7-trimethyl-1,8-naphthyridine” and other 1,8-naphthyridines could include the development of more ecofriendly, safe, and atom-economical approaches for their synthesis . Additionally, given their diverse biological activities, further exploration of their potential applications in medicinal chemistry and materials science could be beneficial .

properties

IUPAC Name

7-chloro-2,3,4-trimethyl-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2/c1-6-7(2)9-4-5-10(12)14-11(9)13-8(6)3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKDGKJTUAOMMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N=C1C)N=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5,6,7-trimethyl-1,8-naphthyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Yang - 2020 - search.proquest.com
DNA self-assembly has been explored as an effective approach for nanoconstruction. And Hermann’s group have reported to build a novel nanostructure incorporating L-shape RNA …
Number of citations: 3 search.proquest.com

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